1-Fluoro-3-iodonaphthalene
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Overview
Description
1-Fluoro-3-iodonaphthalene is an organic compound with the molecular formula C10H6FI. It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom.
Preparation Methods
The synthesis of 1-Fluoro-3-iodonaphthalene typically involves the halogenation of naphthalene derivatives. One common method includes the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The iodination can be achieved using iodine and a suitable oxidizing agent. Industrial production methods may involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
1-Fluoro-3-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, especially in the development of fluorescent probes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Fluoro-3-iodonaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of various nucleophiles. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1-Fluoro-3-iodonaphthalene can be compared with other halogenated naphthalene derivatives, such as:
- 1-Fluoro-2-iodonaphthalene
- 1-Fluoro-4-iodonaphthalene
- 1-Bromo-3-iodonaphthalene
These compounds share similar chemical properties but differ in their reactivity and applications.
Properties
IUPAC Name |
1-fluoro-3-iodonaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZLYWCFGCTWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501433-11-0 |
Source
|
Record name | 1-fluoro-3-iodonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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